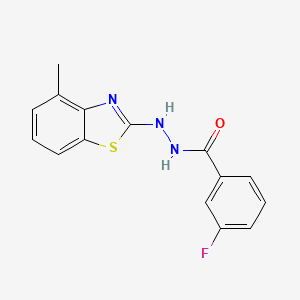

![molecular formula C10H12N2OS B2919025 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-phenol CAS No. 1936172-43-8](/img/structure/B2919025.png)

3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

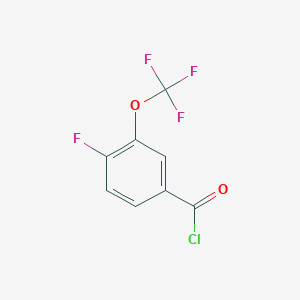

The compound “3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-phenol” is a type of thiazine derivative. Thiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . This compound is also known as Xylazine, which is an alpha2 adrenergic receptor agonist and frequently used in veterinary medicine as an emetic and sedative with analgesic and muscle relaxant properties .

Synthesis Analysis

The synthesis of thiazine derivatives involves various methods. One such method involves the treatment of N-phenylthioureidoalkyl-α-diazo ketones with acids, leading to 2-phenyl-amino-5,6-dihydro-4H-1,3-thiazin-5-ones . Another method involves the cyclization of chalcones produced with diphenylthiourea in ethanol using KOH and a few drops of piperidine as a catalyst .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code1S/C11H14N2S/c1-2-5-10(6-3-1)9-13-11-12-7-4-8-14-11/h1-3,5-6H,4,7-9H2,(H,12,13) . This indicates that the compound contains carbon, hydrogen, nitrogen, and sulfur atoms. Chemical Reactions Analysis

In the presence of trifluoroacetic acid, these compounds can lose sulfur, giving the thiocarbonyl derivatives . A complex of zinc with N-(5,6-dihydro-4H-1,3-thiazine-2-yl)benzamide (L) ligand, LZnCl2, was synthesized for subsequent medical trials .Physical And Chemical Properties Analysis

The compound has a molecular weight of 206.31 . It has a melting point of 95-97°C . The molar extinction coefficients were determined for LHBr solutions in water and physiological saline, and for LZnCl2 ethanol solution .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

- Compounds synthesized from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which share structural similarities with 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-phenol, have demonstrated moderate antimicrobial activity against bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains like Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).

Synthesis of Chiral Aminophenols

- Chiral aminophenols, which are structurally related to the chemical , have been synthesized for use in enantioselective addition reactions. These compounds have been used as ligands in enantioselective addition of diethylzinc to aldehydes, with ee values ranging from 0–90% (Ge, Shen, Zhang, Lu, & Lu, 2010).

Schiff Base Ligands and Metal Complexes

- Schiff base ligands, incorporating structures similar to 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-phenol, have been synthesized and used to create metal complexes with Cobalt(II), Nickel(II), and Copper(II). These complexes have potential applications in various fields, including catalysis and material science (Yazıcı & Akgün, 2006).

Corrosion Inhibition

- Schiff’s base derivatives, structurally related to the chemical, have been explored as corrosion inhibitors for metals in acidic environments. These compounds have been found to provide significant protection against corrosion, potentially useful in industrial applications (Ansari, Quraishi, & Singh, 2014).

Anticonvulsant Activity

- Certain derivatives of 1,3,4-thiadiazoles, which are structurally related to the chemical , have shown promising anticonvulsant activity. These compounds represent a new class of anticonvulsant agents, offering potential therapeutic applications (Chapleo et al., 1986).

Synthesis of Dyes

- Phenothiazine and phenoxazine dyestuffs, related to the chemical structure , have been synthesized and used as colorants for textiles, papers, and other materials. These dyes offer potential applications in various industries (Onoabedje, Okoro, & Knight, 2017).

Wirkmechanismus

Mode of Action

It is known that thiazine derivatives, a class to which this compound belongs, can act as multidentate ligands for different metals due to the presence of nitrogen and sulfur atoms . This suggests that the compound may interact with its targets through coordination chemistry, leading to new frameworks with potential bioactivity .

Biochemical Pathways

They have been found to act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer agents . This suggests that they may interact with multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The stability of similar compounds in various solvents has been evaluated . For instance, a complex of zinc with a similar ligand exhibited insufficient stability in aqueous and physiological saline solutions, but was stable in alcohol . These findings may provide some insights into the bioavailability of “3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-phenol”.

Result of Action

Given the broad range of biological activities exhibited by thiazine derivatives , it is likely that the compound may induce a variety of molecular and cellular changes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH, temperature, and presence of other substances can affect the stability and activity of the compound

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c13-9-4-1-3-8(7-9)12-10-11-5-2-6-14-10/h1,3-4,7,13H,2,5-6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAVABCXHATUSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(SC1)NC2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

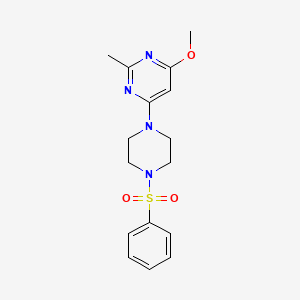

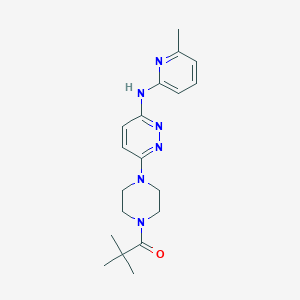

![3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine](/img/structure/B2918943.png)

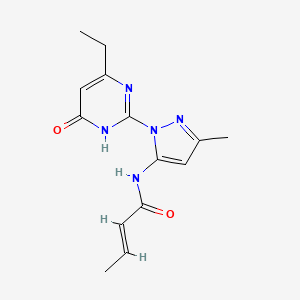

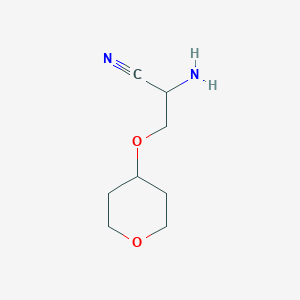

![8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918949.png)

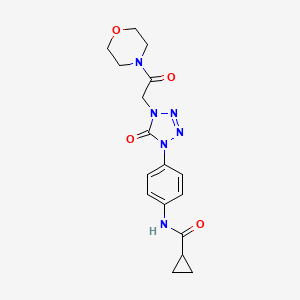

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-nitrofuran-2-yl)methanone oxalate](/img/structure/B2918950.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(pyridazin-3-yloxy)acetamide](/img/structure/B2918951.png)

![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B2918959.png)

![N-[2-(phenethylsulfamoyl)ethyl]-piperonylamide](/img/structure/B2918964.png)

![N-isopropyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2918965.png)